molecular formula C11H12N4O B3347545 Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide CAS No. 139277-57-9

Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide

Cat. No. B3347545
CAS RN: 139277-57-9
M. Wt: 216.24 g/mol
InChI Key: WKEIAFTVIMAIRV-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide” is a chemical compound with the molecular formula C11H11ClN2O2 . It is also known as 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride . It is a derivative of imidazole, a heterocyclic compound .


Molecular Structure Analysis

The InChI key for this compound is MZTHHEXWAYFTBJ-UHFFFAOYSA-N . The IUPAC name is 4-(imidazol-1-ylmethyl)benzoic acid;hydrochloride . The SMILES representation is C1=CC(=CC=C1CN2C=CN=C2)C(=O)O.Cl .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 238.671 g/mol . The compound is sold in an amber glass bottle, suggesting it may be sensitive to light . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Safety and Hazards

The compound may cause respiratory irritation, be harmful if swallowed, and cause serious eye and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

4-(imidazol-1-ylmethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-14-11(16)10-3-1-9(2-4-10)7-15-6-5-13-8-15/h1-6,8H,7,12H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEIAFTVIMAIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478798
Record name Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide

CAS RN

139277-57-9
Record name Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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